molecular formula C7H5BrClN3S B3320368 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1232815-51-8

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

Cat. No. B3320368
CAS RN: 1232815-51-8
M. Wt: 278.56 g/mol
InChI Key: XDTZPGFYRDCGAZ-UHFFFAOYSA-N
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Description

“7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” is a derivative of pyrrolo[2,1-f][1,2,4]triazine . Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It possesses numerous activities against diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs .


Synthesis Analysis

The synthetic methods towards the title compound are classified into six distinct categories :

  • Rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The molecular structure of “7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” includes a bromine atom, a chlorine atom, and a methylthio group attached to a pyrrolo[2,1-f][1,2,4]triazine core .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research due to their versatility, with a wide range of biological activities . Therefore, “7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine” and its derivatives may have potential applications in the development of new drugs, particularly kinase inhibitors .

properties

IUPAC Name

7-bromo-4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3S/c1-13-7-10-6(9)4-2-3-5(8)12(4)11-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZPGFYRDCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=C2Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186874
Record name 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

CAS RN

1232815-51-8
Record name 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232815-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a Round bottom flask, [A] 4-Chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine (25.47 g, 0.1276 mol), Tetrahydrofuran (1000 mL), and Methanol (640 mL) were added. N-Bromosuccinimide (22.7 g, 0.128 mol) was added portionwise to the reaction for 1 hour at 0° C. The reaction was stirred at room temperature for 1 hour and the solvent was removed under vacuum. The solid was partitioned with water and DCM (500 mL). The organic was separated, washed with Brine, and dried over magnesium sulfate. The solid was filtered and washed with DCM. The filtrate was then reduced under vacuum to afford 7-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine as a yellow solid. 7-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine was suspended in Isopropyl alcohol (410 mL) at 55° C. Sodium borohydride (10.1 g, 0.268 mol) was added and heated at 60° C. for 3 hours. The reaction was allowed to cool to RT. The solid was filtered and washed with DCM. The solvent was partially removed to ensure the intermediate stayed in solution. (The intermediate is not stable out of solution). Methylene chloride (800 mL) was added to the viscous oil. Dichlorodicyanoquinone (31.8 g, 0.140 mol) was then added portion wise over 15 minutes. The mixture was stirred for 30 minutes. The solid was filtered through Celite, washed with DCM and the filtrate was removed under vacuum. The crude reaction mixture was purified via ISCO column chromatography with hexane and EtOAc as an eluant (0 to 8% EtOAc). The collected fractions afforded 12.2 grams of 7-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine as a light yellow solid. 1H NMR (400 MHz, DMSO, d6) δ 8.95 (s, 1H), 7.09 (s, 2H), 2.55 (s, 3H).
Quantity
25.47 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 3
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 4
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
Reactant of Route 5
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine

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